molecular formula C22H18O3 B5545892 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5545892
M. Wt: 330.4 g/mol
InChI Key: UDOKCFBPGJSCEN-UHFFFAOYSA-N
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Description

9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furanochromone derivative characterized by a fused benzofurochromenone core with partial saturation (tetrahydro configuration) and distinct substituents: a methyl group at position 9 and a phenyl group at position 10 (CID 707752, ). This structural framework places it within the broader class of furo[3,2-g]chromen-5-one derivatives, which are known for diverse bioactivities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .

The compound’s molecular formula (C22H17FO3 in a related analog, CID 707752) suggests moderate lipophilicity, influenced by the phenyl and methyl substituents. Its SMILES notation (CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)F) and InChIKey (XYFQMYZPNLLBOB-UHFFFAOYSA-N) confirm a rigid polycyclic system with fused aromatic and partially saturated rings .

Properties

IUPAC Name

9-methyl-10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-13-21(14-7-3-2-4-8-14)18-11-17-15-9-5-6-10-16(15)22(23)25-19(17)12-20(18)24-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOKCFBPGJSCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=C(CCCC4)C(=O)O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves multiple steps, typically starting with the preparation of the core benzo[c]furo[3,2-g]chromen structure. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

  • 10-(4-Fluorophenyl)-7-Methyl Analogue (CID 707752): This compound shares the tetrahydrobenzo[c]furochromenone core but differs in substituent positions (methyl at C7, fluorophenyl at C10). Its molecular formula (C22H17FO3) and collision cross-section (predicted CCS: 175.8 Ų for [M+H]<sup>+</sup>) suggest higher polarity compared to the target compound due to the electron-withdrawing fluorine atom .
  • 7-(2,6-Dichlorophenyl)-4,9-Dimethoxy Derivative (4k) :
    Substituted with dichlorophenyl and methoxy groups, this compound (C19H15Cl2O4) exhibits a higher melting point (143–145°C) and HPLC retention time (4.4 min) compared to phenyl-substituted analogs, reflecting increased rigidity and lipophilicity from chlorine atoms .

Methoxy- and Hydroxy-Substituted Derivatives

  • Visnagin (4-Hydroxy-9-Methoxy-7-Methyl Derivative): A natural furanochromone (C13H10O5) with vasodilatory and anti-inflammatory properties. Its hydroxyl and methoxy groups enhance hydrogen-bonding capacity, reducing logP (predicted: ~2.5) compared to the target compound’s phenyl group .

Comparative Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) HPLC Retention (min) Predicted CCS (Ų, [M+H]<sup>+</sup>)
Target Compound C22H19O3 9-Me, 10-Ph N/A N/A ~180 (estimated)
10-(4-Fluorophenyl)-7-Me (CID 707752) C22H17FO3 7-Me, 10-(4-F-Ph) N/A N/A 175.8
4k () C19H15Cl2O4 7-(2,6-Cl2Ph), 4,9-OMe 143–145 4.4 N/A
Visnagin () C13H10O5 4-OH, 7-Me, 9-OMe N/A N/A N/A

Key Observations :

  • Lipophilicity : Chlorine and phenyl groups increase logP (e.g., 4k’s retention time = 4.4 min), while hydroxyl/methoxy groups reduce it.
  • Thermal Stability : Halogenated derivatives (4k) exhibit higher melting points due to enhanced intermolecular interactions .

Bioactivity Trends in Structural Analogues

  • Enzyme Inhibition : Visnagin inhibits malate dehydrogenase (EC 1.1.1.37), suggesting that the target compound’s methyl and phenyl groups may similarly modulate enzyme binding .
  • The target compound’s phenyl group may enhance DNA interaction .
  • Antioxidant Activity: Hydroxy-substituted derivatives (e.g., 4,9-dihydroxy) exhibit radical-scavenging capacity, which the target compound may lack due to its non-polar substituents .

Biological Activity

9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure consists of a fused benzo-furo-chromene framework, which is significant in determining its biological properties. The presence of a methyl and phenyl group contributes to its pharmacological profile.

The biological activity of this compound is primarily mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors and may influence signaling pathways related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Preliminary investigations suggest that it has antimicrobial effects against various bacterial strains, although further studies are needed to quantify this activity .
  • Neuroprotective Effects : The compound shows potential as a neuroprotective agent by inhibiting monoamine oxidase (MAO) activity and protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Afifi et al. (2017)Identified anticancer properties through caspase activation in various cancer cell lines.
Halawa et al. (2017)Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Elnaggar et al. (2019)Reported neuroprotective effects via MAO inhibition in SH-SY5Y neuroblastoma cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how modifications to the base structure can enhance or diminish biological activity. For instance:

  • Substituents on the phenyl ring can significantly impact enzyme inhibition potency.
  • Variations in the furochromene core influence receptor binding affinity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one?

The synthesis involves multi-step organic reactions, typically starting with a substituted phenol or chromene backbone. Key steps include:

  • Electrophilic substitution to introduce the methyl and phenyl groups.
  • Cyclization reactions to form the fused benzo-furochromenone core.
  • Optimization of yields (60–75%) via temperature control (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Lewis acids like AlCl₃) .
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing its structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 2.35 ppm for methyl groups, δ 6.8–7.9 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 343.1) .
  • X-ray Crystallography : To resolve bond angles and confirm fused-ring geometry .
  • HPLC : Purity assessment (≥98%) using C18 columns and methanol/water gradients .

Q. How should researchers design in vitro biological screening assays for this compound?

  • Target Selection : Prioritize enzymes/receptors linked to inflammation (e.g., COX-2) or cancer (e.g., PI3K/AKT pathway) based on structural analogs .
  • Dose-Response Curves : Test concentrations from 1–100 µM in cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, incubation time). For example, IC₅₀ discrepancies in anticancer activity may arise from differences in apoptosis markers (e.g., caspase-3 vs. PARP cleavage) .
  • Structural Confirmation : Verify compound purity and stereochemistry, as impurities or isomers (e.g., 2% in ) can skew results.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, noting substituent effects (e.g., fluorophenyl vs. methoxy groups alter target affinity) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications : Compare activity of derivatives with substituent variations (see Table 1 ) .
  • Pharmacophore Modeling : Use software like Schrödinger to identify critical moieties (e.g., methyl at C9 enhances hydrophobic interactions) .

Table 1 : SAR of Key Derivatives

CompoundSubstituentsIC₅₀ (µM, MCF-7)
Target compound9-Me, 10-Ph12.3 ± 1.2
9-Me, 10-(4-F-Ph)Fluorophenyl at C108.7 ± 0.9
9-Me, 10-(4-OMe-Ph)Methoxyphenyl at C1018.5 ± 2.1

Q. What in silico approaches are validated for mechanistic studies?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, ∆G = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
  • ADMET Prediction : SwissADME to assess bioavailability (e.g., Lipinski violations: 0) .

Q. How can researchers address stability and solubility challenges in experimental workflows?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) for in vivo studies .
  • Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .
  • Oxidative Stability : Avoid strong oxidizing agents; add antioxidants (e.g., BHT) in storage buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.